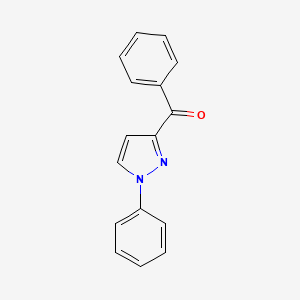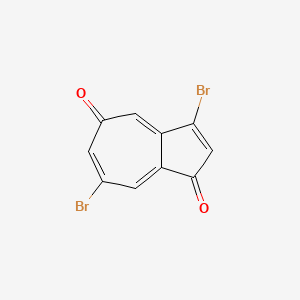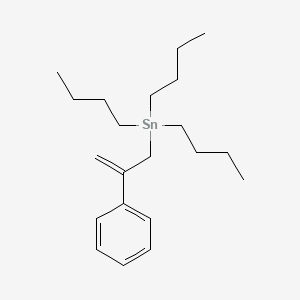![molecular formula C15H10O B14263246 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 134419-81-1](/img/no-structure.png)
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from simpler organic molecules. One common method involves the preparation of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues through reactions involving substituted 2,4-dihydroxoquinoline derivatives . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Although not widely used in industrial applications, its unique structure makes it a subject of interest for developing new materials and catalysts.
作用機序
The mechanism of action of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Similar in structure but with different substituents, leading to variations in biological activity.
Bicyclo[4.2.0]octa-1,5,7-trienes: Another class of compounds with a similar bicyclic framework but different functional groups.
Uniqueness
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its specific benzylidene substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with molecular targets, making it a valuable compound for research in medicinal chemistry.
特性
| 134419-81-1 | |
分子式 |
C15H10O |
分子量 |
206.24 g/mol |
IUPAC名 |
8-benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C15H10O/c16-15-13-9-5-4-8-12(13)14(15)10-11-6-2-1-3-7-11/h1-10H |
InChIキー |
UVWMIXJXSYIFMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)





